molecular formula C27H30ClNO10 B1252970 (7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No. B1252970
M. Wt: 564 g/mol
InChI Key: GUGHGUXZJWAIAS-JKBOILGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A very toxic anthracycline aminoglycoside antineoplastic isolated from Streptomyces peucetius and others, used in treatment of LEUKEMIA and other NEOPLASMS.

Scientific Research Applications

Chemistry and Pharmacology of Related Compounds

Naphthoquinone, chemically similar to the queried compound, is a class of phenolic compounds with a wide range of pharmacological activities. For instance, 7-Methyljuglone, a biologically active naphthoquinone, exhibits antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and the chemical properties of this compound have been described, providing a foundation for future research and valorization accomplishments (Mbaveng & Kuete, 2014).

Synthetic Approaches to Structurally Similar Compounds

The synthesis of structurally similar compounds such as 5,7-dihydroxycoumarins has been extensively studied. The selectivity in modifying one of the hydroxy groups of the core structure while leaving the other intact poses a significant challenge in synthesis. Various methods have been proposed over the years, including the introduction of protective groups for selective directing reactions or the controlled construction of the framework by reactions like Horner–Wadsworth–Emmons. This review offers a comprehensive analysis of the synthesis approaches, emphasizing recent works and may shed light on the synthetic strategies that can be applied to the compound (Fatykhov et al., 2020).

Conversion of Biomass to Valuable Derivatives

The conversion of plant biomass into valuable chemicals is another relevant area. Compounds like 5-Hydroxymethylfurfural (HMF), derived from plant biomass, are crucial platform chemicals for the future of the chemical industry, potentially replacing non-renewable hydrocarbon sources. Advances in the synthesis of HMF from plant feedstocks and its use in the production of various materials, including monomers, polymers, and fuels, are notable. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, show significant promise, suggesting that the compound could also serve as a precursor or intermediate in biomass conversion and the synthesis of valuable materials (Chernyshev et al., 2017).

properties

Molecular Formula

C27H30ClNO10

Molecular Weight

564 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14+,16+,17+,22-,27+;/m1./s1

InChI Key

GUGHGUXZJWAIAS-JKBOILGHSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl

synonyms

Cerubidine
Dauno Rubidomycine
Dauno-Rubidomycine
Daunoblastin
Daunoblastine
Daunomycin
Daunorubicin
Daunorubicin Hydrochloride
Hydrochloride, Daunorubicin
NSC 82151
NSC-82151
NSC82151
Rubidomycin
Rubomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Reactant of Route 2
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Reactant of Route 3
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Reactant of Route 4
Reactant of Route 4
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Reactant of Route 5
Reactant of Route 5
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Reactant of Route 6
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

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